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Introduction

3-amino-1-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound belonging to
the pyrazole class of molecules. Pyrazole derivatives are of significant interest in medicinal
chemistry and materials science due to their diverse biological activities and versatile chemical
properties. Theoretical studies, employing quantum chemical calculations, are invaluable tools
for elucidating the structural, electronic, and spectroscopic properties of such molecules. This
guide provides a comprehensive overview of the theoretical approaches that can be applied to
study 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid, offering insights into its molecular
characteristics and potential for various applications. While direct theoretical studies on this
specific molecule are not extensively available in the reviewed literature, this document outlines
a representative theoretical investigation based on established computational methods applied
to analogous pyrazole compounds.[1][2][3]
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Computational Methodology (Experimental
Protocols)

The primary computational approach for investigating the properties of pyrazole derivatives is
Density Functional Theory (DFT).[1][2][3] This method offers a favorable balance between
computational cost and accuracy for systems of this size.

1.1. Geometry Optimization The molecular geometry of 3-amino-1-methyl-1H-pyrazole-4-
carboxylic acid would be optimized in the gas phase without any symmetry constraints. A
commonly used and reliable level of theory for this purpose is B3LYP (Becke's three-parameter
Lee-Yang-Parr exchange-correlation functional) combined with a 6-311++G(d,p) basis set.[2][3]
The convergence to a true energy minimum on the potential energy surface is confirmed by
ensuring the absence of imaginary frequencies in the vibrational frequency calculation.

1.2. Electronic Property Calculations Following geometry optimization, various electronic
properties are calculated at the same level of theory (B3LYP/6-311++G(d,p)). These include:

o Frontier Molecular Orbitals (FMOSs): The energies of the Highest Occupied Molecular Orbital
(HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined to
understand the molecule's chemical reactivity and kinetic stability.[3]

» Mulliken Population Analysis: This analysis is performed to calculate the partial atomic
charges on each atom, providing insight into the charge distribution within the molecule.

» Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the electron
density distribution and identify electrophilic and nucleophilic sites.

1.3. Spectroscopic Properties Simulation

« Vibrational Frequencies (FT-IR): The harmonic vibrational frequencies are calculated to
predict the infrared spectrum of the molecule. The calculated frequencies are often scaled by
an appropriate factor to account for anharmonicity and other systematic errors.

o Electronic Transitions (UV-Vis): Time-Dependent DFT (TD-DFT) calculations are employed
to simulate the electronic absorption spectrum, providing information on the maximum
absorption wavelengths (Amax) and the nature of the electronic transitions.[1][2]
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Molecular Structure and Geometry

The optimized molecular structure of 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid is
crucial for understanding its physical and chemical behavior. The key geometric parameters,
including bond lengths and angles, are determined through DFT calculations.

Caption: Molecular structure of 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid.

Table 1. Representative Optimized Geometric Parameters

Parameter Bond Length (A) Parameter Bond Angle (°)
N1-N2 1.34 N1-N2-C3 112.0

N2-C3 1.38 N2-C3-C4 105.0

C3-C4 1.42 C3-C4-C5 108.0

C4-C5 1.39 C4-C5-N1 107.0

C5-N1 1.36 C5-N1-N2 108.0
C3-N(amino) 1.37 N2-C3-N(amino) 125.0
C4-C(carboxyl) 1.48 C3-C4-C(carboxyl) 128.0

C=0 1.22 O-C-O0 123.0

C-O 1.35

Note: These values are representative and based on similar structures in the literature. Actual
values would be determined from specific DFT calculations.

Electronic Properties

3.1. Frontier Molecular Orbitals (FMOs) The HOMO and LUMO are key indicators of a
molecule's electronic behavior. The HOMO energy is related to the electron-donating ability,
while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap
(AE) is an important parameter for determining molecular reactivity and stability.[3]
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Frontier Molecular Orbitals

Click to download full resolution via product page
Caption: Frontier Molecular Orbital energy level diagram.

Table 2: Representative FMO Energies and Related Parameters

Parameter Value (eV)
HOMO Energy -6.0
LUMO Energy -1.5
Energy Gap (AE) 4.5

Note: These values are hypothetical but representative for pyrazole derivatives, based on data

from similar compounds.[1][3]

3.2. Mulliken Atomic Charges Mulliken charge analysis provides insight into the distribution of
electronic charge among the atoms in the molecule, which is crucial for understanding its

electrostatic interactions.

Table 3: Representative Mulliken Atomic Charges
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Atom Charge (a.u.) Atom Charge (a.u.)
N1 -0.25 C(methyl) -0.15

N2 -0.10 N(amino) -0.40

C3 0.20 C(carboxyl) 0.50

c4 -0.18 0(C=0) -0.45

C5 0.05 O(C-0) -0.42

Note: These values are illustrative and represent a plausible charge distribution.

3.3. Molecular Electrostatic Potential (MEP) The MEP map is a visual representation of the
electrostatic potential on the electron density surface. It helps to identify regions that are prone
to electrophilic and nucleophilic attack.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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